N-Cyclopentyl-N-cyclopropyl-5-formyl-4-methylthiophene-2-carboxamide
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Description
Synthesis Analysis
Thiophene derivatives, like the compound , are synthesized through various methods. Some of the significant synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It also contains cyclopentyl and cyclopropyl groups. A cyclopropyl group is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction .Scientific Research Applications
Synthesis Techniques and Derivative Development
Synthesis of novel derivatives : Research on the synthesis of novel derivatives, such as the development of 1,2-functionally-substituted compounds, demonstrates the importance of innovative synthetic routes for creating compounds with potential pharmaceutical applications. The study by Aghekyan et al. (2009) explores the synthesis of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, showcasing a method that could be adaptable for synthesizing structurally similar compounds to "N-Cyclopentyl-N-cyclopropyl-5-formyl-4-methylthiophene-2-carboxamide" (Aghekyan et al., 2009).
Efficient synthesis approaches : The work by Gao et al. (2013) reports on the efficient synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives without using any catalysts. This study highlights a catalyst-free method that could be relevant for the synthesis of "this compound" by showing the potential for simpler, more sustainable synthetic approaches (Gao et al., 2013).
Application in Biological Systems
Anticonvulsant properties : Kubicki et al. (2000) investigated the crystal structures of anticonvulsant enaminones, demonstrating the relevance of structural analysis in understanding the biological activity of complex molecules. Although not directly related, this study suggests that structural analogs of "this compound" could have potential applications in neurological conditions (Kubicki, Bassyouni, & Codding, 2000).
Chemical Reactivity and Modification
Catalyzed reactions : The catalytic activity demonstrated by Tsuji et al. (1987) in the one-to-one addition of N-substituted formamides to olefins underlines the importance of catalysis in modifying the functional groups of complex molecules. This research could inform strategies for the functional modification of "this compound" (Tsuji et al., 1987).
Properties
IUPAC Name |
N-cyclopentyl-N-cyclopropyl-5-formyl-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-10-8-13(19-14(10)9-17)15(18)16(12-6-7-12)11-4-2-3-5-11/h8-9,11-12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXJBNWTPDIURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N(C2CCCC2)C3CC3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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